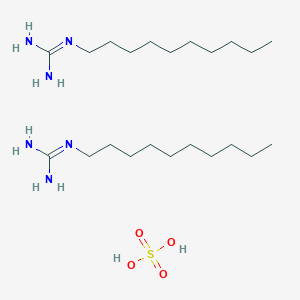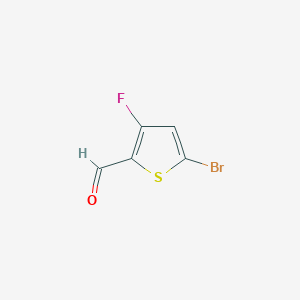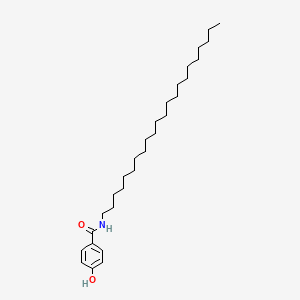
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which includes a hydroxy group, two keto groups, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto groups can be reduced to form hydroxy groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto groups can yield a diol .
Aplicaciones Científicas De Investigación
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid . These compounds share the indole core structure but differ in their functional groups and substitution patterns.
Uniqueness
What sets 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid apart is its combination of hydroxy, keto, and carboxylic acid groups, which confer unique reactivity and versatility in chemical synthesis and biological applications .
Propiedades
Número CAS |
255884-97-0 |
|---|---|
Fórmula molecular |
C9H7NO5 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
3-hydroxy-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-1-3-4(2-6(5)12)10-7(8(3)13)9(14)15/h1-2,7-8,10,13H,(H,14,15) |
Clave InChI |
NIEZYNKTWISGHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(C(NC2=CC(=O)C1=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)





![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
